1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea

LogP lipophilicity physicochemical property

1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea (CAS 1020976-63-9) belongs to the [1,2,4]triazolo[4,3-b]pyridazine class featuring a 3-phenyl substituent, a 6-oxyethyl linker, and a cyclohexyl‑urea terminus. This scaffold is found across numerous kinase inhibitor programmes—notably c‑Met, Pim‑1 and GABAA receptor ligands—where small structural changes translate into large shifts in kinase selectivity, pharmacokinetics and therapeutic indication.

Molecular Formula C20H24N6O2
Molecular Weight 380.452
CAS No. 1020976-63-9
Cat. No. B2676448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea
CAS1020976-63-9
Molecular FormulaC20H24N6O2
Molecular Weight380.452
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
InChIInChI=1S/C20H24N6O2/c27-20(22-16-9-5-2-6-10-16)21-13-14-28-18-12-11-17-23-24-19(26(17)25-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-12,16H,2,5-6,9-10,13-14H2,(H2,21,22,27)
InChIKeyWEGNPRMVMCAPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea (CAS 1020976-63-9): Procurement Profile & Structural Class


1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea (CAS 1020976-63-9) belongs to the [1,2,4]triazolo[4,3-b]pyridazine class featuring a 3-phenyl substituent, a 6-oxyethyl linker, and a cyclohexyl‑urea terminus . This scaffold is found across numerous kinase inhibitor programmes—notably c‑Met, Pim‑1 and GABAA receptor ligands—where small structural changes translate into large shifts in kinase selectivity, pharmacokinetics and therapeutic indication [1]. The compound is commercially supplied as a colourless liquid (purity ≥95 %) with a molecular weight of 380.45 Da and LogP ≈ 3.4 ± 0.4, defining its handling and formulation profile relative to close structural analogues .

1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea (CAS 1020976-63-9): Why Analogue Swapping Is Not Trivial


Even within the narrow [1,2,4]triazolo[4,3‑b]pyridazin‑6‑yloxy‑ethyl urea sub‑series, minor modifications to the terminal urea substituent or the 3‑aryl group can invert kinase selectivity (e.g., c‑Met vs. Pim‑1 vs. GABAA), alter logP by >0.5 units and shift cellular potency by an order of magnitude [1]. The cyclohexyl‑urea motif of 1020976‑63‑9 occupies a steric and lipophilic space distinct from the morpholino‑ethyl urea of the reference MET inhibitor SAR125844 (IC50 4.2 nM against wild‑type c‑Met) and the methoxyphenyl analog (CAS 1021112‑53‑7), meaning procurement of a generic “triazolo‑pyridazine urea” without matching the exact CAS number risks selecting a compound with a fundamentally different target profile [1].

1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea: Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity (LogP) Differentiation from the Methoxyphenyl Analog

The predicted octanol‑water partition coefficient (LogP) of 1‑cyclohexyl‑3‑(2‑((3‑phenyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)oxy)ethyl)urea is 3.4 ± 0.4, which is approximately 0.5–0.6 log units lower than the 3‑methoxyphenyl analogue (CAS 1021112‑53‑7, predicted LogP ≈ 3.9 ± 0.4). Both values were calculated using the consensus ACD/Labs LogP algorithm on ChemSpider . A lower LogP translates into improved aqueous solubility and reduced non‑specific protein binding, altering free‑drug concentration in cellular assays and in‑vivo pharmacokinetics [1].

LogP lipophilicity physicochemical property

Purity Baseline: Commercial Supplier Specification for CAS 1020976‑63‑9 vs. Procurement of In‑Class Analogues

Multiple independent commercial sources list the purity of 1‑cyclohexyl‑3‑(2‑((3‑phenyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)oxy)ethyl)urea at ≥95 % (HPLC), a specification that is consistent across vendors such as Chemenu and Evitachem . In contrast, the closest in‑class urea analog, 1‑cyclohexyl‑3‑(2‑((3‑(3‑methoxyphenyl)‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)oxy)ethyl)urea (CAS 1021112‑53‑7), is typically supplied at a lower purity of ≥90 % . The higher grade of 1020976‑63‑9 reduces the likelihood of confounding biological results caused by impurities exceeding 10 % of the total mass.

purity quality control procurement

Chemotype‑Informed Kinase Selectivity Profile Versus the Reference MET Inhibitor SAR125844

The cyclohexyl‑urea terminus of CAS 1020976‑63‑9 replaces the morpholino‑ethyl urea group present in the clinical‑stage MET inhibitor SAR125844 (c‑Met IC50 = 4.2 nM; Ki = 2.8 nM) . SAR125844 derives its exceptional potency and selectivity (∼100‑fold over RON) from a hydrogen‑bond network involving the morpholine oxygen and the kinase hinge region, as shown in the co‑crystal structure PDB 5HOR [1]. The cyclohexyl‑urea variant is predicted to lack this interaction, suggesting a fundamentally different kinase‑selectivity signature that may favour dual c‑Met/Pim‑1 inhibition (as observed for related triazolo‑pyridazine chemotypes with IC50 values of 0.163 μM for c‑Met and 0.283 μM for Pim‑1 in the same scaffold) [2].

kinase selectivity c‑Met Pim‑1 GABA

Predicted Solubility and Permeability in Comparison to the 7‑Cyclohexyl‑6‑triazolylmethoxy Analog

Topological polar surface area (TPSA) for 1020976‑63‑9 is calculated as 97.8 Ų, whereas the 7‑cyclohexyl‑6‑(1‑methyl‑1H‑1,2,4‑triazol‑3‑ylmethoxy)‑3‑phenyl‑[1,2,4]triazolo[4,3‑b]pyridazine analog (from US6174886) shows TPSA ≈ 80.6 Ų [1]. The higher TPSA of the urea derivative predicts lower passive membrane permeability (typical Caco‑2 Papp thresholds: TPSA < 140 Ų for oral absorption; lower TPSA generally improves permeability) [2]. This physicochemical difference means the urea compound is more likely to require formulation strategies for in‑vivo dosing despite both compounds sharing the same core scaffold.

solubility permeability Caco-2 PAMPA

1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea: Evidence‑Based Application Scenarios for Procurement


Chemical Probe for Deconvoluting Kinase Polypharmacology in the c‑Met / Pim‑1 Axis

Triazolo[4,3‑b]pyridazine derivatives with the 6‑oxyethyl‑urea linkage have demonstrated dual c‑Met / Pim‑1 inhibitory activity (e.g., IC50 = 0.163 μM for c‑Met; IC50 = 0.283 μM for Pim‑1) [1]. Compound 1020976‑63‑9, with its distinct cyclohexyl‑urea terminus and LogP ≈ 3.4, serves as a matched chemical probe alongside SAR125844 (IC50 = 4.2 nM, selective MET inhibitor) to test whether adding Pim‑1 co‑inhibition improves antiproliferative activity in breast cancer (MCF‑7) or lung cancer models where both kinases are co‑expressed [1].

Physicochemical Reference Standard for LogP‑Dependent Assay Optimisation

With a predicted LogP of 3.4 ± 0.4 [1] and commercial purity ≥95 % , 1020976‑63‑9 is suitable as a mid‑lipophilicity reference standard in solubility‑permeability trade‑off studies. Researchers comparing triazolo‑pyridazine analogues (e.g., methoxyphenyl analog with LogP ≈ 3.9) can quantify the effect of a 0.5‑unit LogP shift on assay‑specific parameters such as non‑specific binding to plasticware, serum protein binding, and cellular uptake in HEK293 or HepG2 models [1].

Negative Control for Morpholino‑Urea Dependent MET Kinase Binding Assays

SAR125844 achieves picomolar MET inhibition through a morpholine‑oxygen hydrogen bond to the kinase hinge (PDB: 5HOR) [1]. Compound 1020976‑63‑9, which replaces the morpholino‑ethyl urea with a cyclohexyl‑urea, is predicted to lose this interaction and can serve as a structurally matched negative control in MET‑kinase HTRF or ADP‑Glo assays, enabling researchers to attribute inhibitory activity specifically to the morpholine moiety rather than the triazolo‑pyridazine scaffold itself [1].

Quote Request

Request a Quote for 1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.